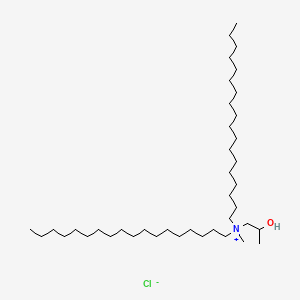

(2-Hydroxypropyl)methyldioctadecylammonium chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-ヒドロキシプロピル)メチルジオクタデシルアンモニウムクロリドは、化学式C40H84ClNOの第四級アンモニウム化合物です。 界面活性剤としての性質で知られており、さまざまな工業的および科学的用途に使用されています .

製造方法

合成経路と反応条件

(2-ヒドロキシプロピル)メチルジオクタデシルアンモニウムクロリドの合成は、一般的にジオクタデシルアミンと2-クロロプロパノールを制御された条件下で反応させることから始まります。 反応は、エタノールまたはメタノールなどの適切な溶媒の存在下で行われ、第四級アンモニウム化合物の形成を促進するために加熱が必要です .

工業的生産方法

(2-ヒドロキシプロピル)メチルジオクタデシルアンモニウムクロリドの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、大型反応器を使用し、反応パラメータを精密に制御して、最終製品の収率と純度を高く保つ必要があります .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxypropyl)methyldioctadecylammonium chloride typically involves the reaction of dioctadecylamine with 2-chloropropanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the quaternary ammonium compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

化学反応の分析

反応の種類

(2-ヒドロキシプロピル)メチルジオクタデシルアンモニウムクロリドは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化物を生成する可能性があります。

還元: 還元反応は、この化合物を還元型に変換することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまなアニオン性塩などがあります。 反応は、通常、目的の結果を得るために、制御された温度とpH条件下で行われます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって酸化物が生成され、置換反応によってさまざまな第四級アンモニウム塩が生成される可能性があります .

科学研究への応用

(2-ヒドロキシプロピル)メチルジオクタデシルアンモニウムクロリドは、次のような科学研究で幅広い用途があります。

化学: さまざまな化学反応で界面活性剤や相間移動触媒として使用されます。

生物学: 細胞培養と分子生物学の実験で、界面活性剤としての性質のために使用されます。

医学: 薬物送達システムでの潜在的な使用と、抗菌剤として研究されています。

科学的研究の応用

(2-Hydroxypropyl)methyldioctadecylammonium chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.

Biology: Employed in cell culture and molecular biology experiments for its surfactant properties.

Medicine: Investigated for potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the formulation of personal care products, detergents, and industrial cleaners.

作用機序

(2-ヒドロキシプロピル)メチルジオクタデシルアンモニウムクロリドの作用機序は、細胞膜やタンパク質との相互作用を伴います。この化合物の界面活性剤としての性質により、脂質二重層を破壊し、透過性を高め、潜在的な細胞溶解を引き起こすことができます。 タンパク質と相互作用して、構造と機能に影響を与えることもできます .

類似の化合物との比較

類似の化合物

ジオクタデシルジメチルアンモニウムクロリド: 構造は似ていますが、ヒドロキシプロピル基がありません。

ジメチルジオクタデシルアンモニウムクロリド: 界面活性剤としての性質が類似した別の第四級アンモニウム化合物です.

独自性

(2-ヒドロキシプロピル)メチルジオクタデシルアンモニウムクロリドは、ヒドロキシプロピル基の存在によって独自です。この基は、他の類似の化合物と比較して、溶解性と界面活性剤としての性質を高めています .

類似化合物との比較

Similar Compounds

Dioctadecyl dimethyl ammonium chloride: Similar in structure but lacks the hydroxypropyl group.

Dimethyldioctadecylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.

Uniqueness

(2-Hydroxypropyl)methyldioctadecylammonium chloride is unique due to the presence of the hydroxypropyl group, which enhances its solubility and surfactant properties compared to other similar compounds .

生物活性

(2-Hydroxypropyl)methyldioctadecylammonium chloride, commonly referred to as a quaternary ammonium compound (QAC), has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C21H46ClN

- CAS Number : 94278-98-5

- Molecular Weight : 364.08 g/mol

Quaternary ammonium compounds like this compound primarily exert their biological effects through interactions with cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to:

- Disruption of Membrane Integrity : This results in leakage of cellular contents and ultimately cell death.

- Inhibition of Enzyme Activity : The compound can interfere with essential enzymes involved in metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 1.0 mg/mL | |

| Candida albicans | 0.25 mg/mL |

Case Study 1: Water Treatment Applications

A study examining the use of this compound in water treatment demonstrated its ability to inhibit biofilm formation and reduce microbial contamination in spa water systems. The application involved:

- Initial Dose : 50 mL per 1000 L of water.

- Outcome : Significant reduction in phosphate levels and algae growth within 35 minutes, minimizing the need for additional sanitizers .

Case Study 2: Pharmaceutical Formulations

In pharmaceutical settings, this compound has been incorporated into formulations to enhance antimicrobial efficacy. A study found that when used in combination with other agents, it improved the stability and effectiveness of topical antiseptics against resistant strains of bacteria .

Safety and Toxicology

While this compound is effective as an antimicrobial agent, it is essential to consider its safety profile:

特性

CAS番号 |

94278-98-5 |

|---|---|

分子式 |

C40H84ClNO |

分子量 |

630.6 g/mol |

IUPAC名 |

2-hydroxypropyl-methyl-dioctadecylazanium;chloride |

InChI |

InChI=1S/C40H84NO.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41(4,39-40(3)42)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h40,42H,5-39H2,1-4H3;1H/q+1;/p-1 |

InChIキー |

NPBDYRSSBRSZNK-UHFFFAOYSA-M |

正規SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCCCC)CC(C)O.[Cl-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。